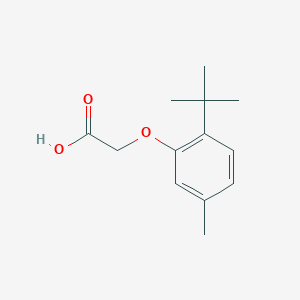![molecular formula C19H22N2O2S B5579156 8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579156.png)
8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a broader class of chemicals known for their significant biological activities and complex molecular structures. While specific information on this compound might be scarce, insights can be derived from related structures like 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and various diazaspiro decanone derivatives, which have been explored for their potential in medical and chemical research due to unique structural characteristics and biological relevance (Caroon et al., 1981).
Synthesis Analysis
The synthesis of related spiropiperidine motifs, including diazaspiro[4.5]decanones, often involves complex organic reactions like Michael addition or cyclization. These processes are crucial for constructing the spirocyclic framework and integrating diverse functional groups that confer biological activity (Feliu et al., 2004).
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decanones typically features a spiraled arrangement, combining cyclohexane and piperidine rings. This structural motif is significant in medicinal chemistry due to its conformational stability and potential to interact with biological targets. Crystallography studies provide insights into the arrangement of atoms and bonds within the molecule, crucial for understanding its chemical behavior and biological interactions (Wang et al., 2011).
Chemical Reactions and Properties
Diazaspiro[4.5]decanone derivatives undergo various chemical reactions, primarily influenced by their functional groups and the spirocyclic framework. These reactions include but are not limited to, nucleophilic substitutions, oxidations, and reductions, which modify the compound's chemical properties and biological activity (Martin‐Lopez & Bermejo, 1998).
Physical Properties Analysis
The physical properties of diazaspiro[4.5]decanones, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis and pharmaceutical formulation. These properties are determined by the molecular structure and functional groups present in the compound (Quadrelli et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal for the compound's utility in research and potential therapeutic applications. These properties are significantly influenced by the compound's unique diazaspirodecanone core and substituents, which dictate its role in chemical reactions and biological systems (Thanusu et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
Synthesis and Antihypertensive Activity
Research on compounds structurally related to "8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one" has shown promising antihypertensive properties. For instance, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and tested for their antihypertensive activity, demonstrating potential as alpha-adrenergic blockers with minimal orthostatic hypotension at therapeutic doses (Caroon et al., 1981).
Tachykinin NK2 Receptor Antagonists
Spiropiperidines, including structures akin to the queried compound, have been developed as potent and selective non-peptide tachykinin NK2 receptor antagonists, showing significant potential in addressing bronchoconstriction and other related conditions (Smith et al., 1995).
Therapeutic Applications Beyond Hypertension
Anti-Coronavirus Activity
Studies have identified certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives with potent activity against human coronavirus, highlighting a potential avenue for antiviral drug development based on this scaffold (Apaydın et al., 2019).
Anxiolytic Potential
Investigations into N-(4-aryl-1-piperazinylbutyl)-substituted 7,8-benzo-1,3-diazaspiro[4,5]decane-2,4-dione derivatives have revealed their potential anxiolytic activity, albeit with moderate receptor affinity, suggesting their utility in designing new anxiolytic agents (Kossakowski et al., 1998).
Propiedades
IUPAC Name |
8-(1-benzothiophene-5-carbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-2-20-13-19(12-17(20)22)6-8-21(9-7-19)18(23)15-3-4-16-14(11-15)5-10-24-16/h3-5,10-11H,2,6-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVXHRMFGABQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)SC=C4)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(1-Benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5579077.png)



![N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5579128.png)
![(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)
![2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5579150.png)

![(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5579158.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5579166.png)
![N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B5579170.png)

